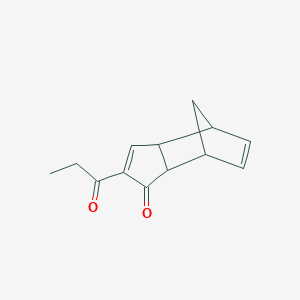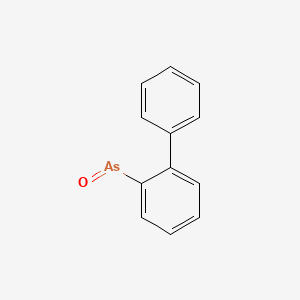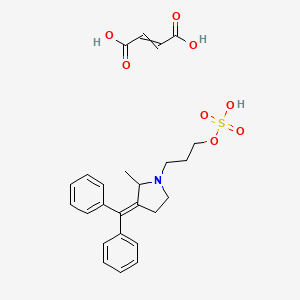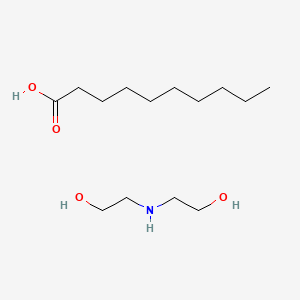![molecular formula C12H19BrO2 B14503388 Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate CAS No. 62934-95-6](/img/structure/B14503388.png)
Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(bromomethyl)bicyclo[222]octane-2-carboxylate is a chemical compound that belongs to the bicyclo[222]octane family This compound is characterized by its unique bicyclic structure, which consists of a three-dimensional arrangement of carbon atoms forming a stable and rigid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of bicyclo[2.2.2]octane-2-carboxylic acid, which is then esterified to form the corresponding ethyl ester. The bromomethyl group is introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduced Products: Alcohol derivatives from the reduction of the ester group.
Oxidized Products: Carboxylic acid derivatives from the oxidation of the bromomethyl group.
Scientific Research Applications
Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a molecular probe in biochemical studies due to its unique structure and reactivity.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate is primarily based on its ability to undergo various chemical reactions. The bromomethyl group can participate in nucleophilic substitution reactions, while the ester group can be involved in hydrolysis and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
Ethyl bicyclo[2.2.2]octane-1-carboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Bicyclo[2.2.2]octane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Bicyclo[2.2.2]octane-2-methanol: Contains a hydroxyl group instead of an ester, influencing its chemical behavior.
Uniqueness
Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of both a bromomethyl group and an ethyl ester functional group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
62934-95-6 |
|---|---|
Molecular Formula |
C12H19BrO2 |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C12H19BrO2/c1-2-15-11(14)10-7-9-3-5-12(10,8-13)6-4-9/h9-10H,2-8H2,1H3 |
InChI Key |
DROBFEPFMLWESI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCC1(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


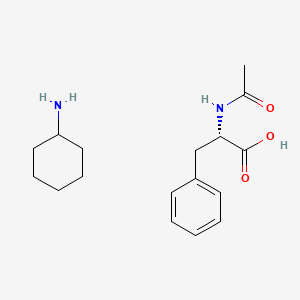
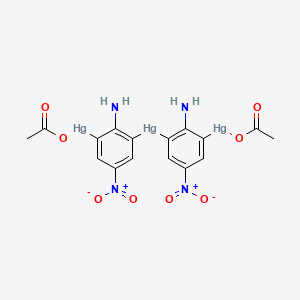
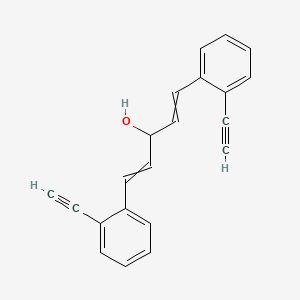
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)

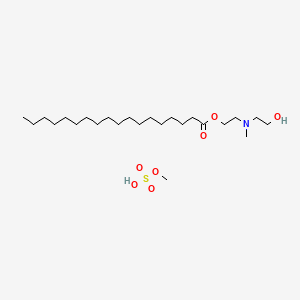

![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
